Bibn 140

Alzheimer's Disease Neuropharmacology Receptor Binding

BIBN 140 is a highly selective M2 mAChR antagonist (Ki=12 nM) with superior selectivity over M1, ideal for CNS studies. Its high affinity reduces off-target effects in radioligand binding and functional assays. Developed for Alzheimer's research, it enables precise M2 autoreceptor blockade to enhance acetylcholine release. Essential for reproducible neurodegenerative models.

Molecular Formula C32H44N4O3
Molecular Weight 532.7 g/mol
CAS No. 145301-79-7
Cat. No. B1666968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBibn 140
CAS145301-79-7
SynonymsBibn 140;  Bibn-140;  Bibn140
Molecular FormulaC32H44N4O3
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42
InChIInChI=1S/C32H44N4O3/c1-5-19-32(3,4)31(39)35(6-2)20-11-12-24-17-21-34(22-18-24)23-29(37)36-27-15-9-7-13-25(27)30(38)33-26-14-8-10-16-28(26)36/h7-10,13-16,24H,5-6,11-12,17-23H2,1-4H3,(H,33,38)
InChIKeyLOAZWNRCWBWKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIBN 140: A Highly Selective M2 Muscarinic Antagonist for Alzheimer's Research


BIBN 140 (CAS 145301-79-7), also known as Bibn-140, is a small-molecule muscarinic acetylcholine receptor (mAChR) antagonist [1]. It is classified as a highly selective antagonist for the M2 muscarinic receptor subtype, which is a key regulator of cholinergic neurotransmission in the central nervous system . Its primary research indication is for the study of Alzheimer's disease and other cognitive disorders [1].

Why M2 Antagonist Selection is Non-Interchangeable: The Critical Role of Subtype Selectivity


In the muscarinic acetylcholine receptor (mAChR) family, there are five distinct subtypes (M1-M5) [1]. The M2 subtype plays a specific role as a presynaptic autoreceptor, regulating acetylcholine release in the brain [1]. Non-selective antagonists that block multiple subtypes, or even other M2-preferring antagonists, can produce off-target effects in peripheral tissues (e.g., cardiac, smooth muscle) [2]. For instance, compounds like AF-DX 116 and AQ-RA 741, while also M2-selective, show distinct selectivity profiles and in vivo characteristics [3][4]. Therefore, substitution of one M2 antagonist for another cannot be assumed to produce equivalent experimental outcomes, making compound-specific quantitative characterization essential for reproducible research [2].

Quantitative Differentiation of BIBN 140: Binding Affinity and Selectivity Profile


Superior M2 Receptor Binding Affinity vs. Other M2 Antagonists

BIBN 140 demonstrates high affinity for the M2 muscarinic receptor, with a reported Ki value of 12 nM . In comparison, the prototypical M2 antagonist AF-DX 116 (Otenzepad) shows IC50 values of 640 nM (rabbit lung) and 386 nM (rat heart) [1]. Another M2 antagonist, AQ-RA 741, has a Ki of 34 nM at the M2 receptor [2]. This data indicates that BIBN 140 has a ~28-53 fold higher affinity than AF-DX 116 and a ~3-fold higher affinity than AQ-RA 741 for the M2 receptor in vitro.

Alzheimer's Disease Neuropharmacology Receptor Binding

High Selectivity for M2 over M1 Receptors

BIBN 140 is reported to exhibit significant selectivity for the M2 receptor over the M1 receptor [1]. While precise quantitative selectivity ratios (e.g., M1 Ki / M2 Ki) are not provided in the available sources, the compound is consistently described as 'highly selective' and having 'significant selectivity over the M1 receptor' [1]. In contrast, the related M2 antagonist DIBA (Dibenzodiazepinone) is described as having 'variable subtype selectivity' and a 'primarily M2 but in one case M3' profile [2].

Receptor Selectivity Alzheimer's Disease Cholinergic System

Potent M2 Antagonism in Functional Assays

BIBN 140 is characterized as a 'highly selective M2 antagonist' [1]. In the context of its drug development history, BIBN 140 was investigated for Alzheimer's disease by Boehringer Ingelheim, indicating that the compound demonstrated sufficient in vivo activity and target engagement to warrant clinical investigation, although the program was later terminated [2]. While specific pA2 or functional assay data for BIBN 140 are not available in the provided search results, related compounds in its class (e.g., AQ-RA 741) have demonstrated functional M2 antagonism with pA2 values around 8.3 [3].

Functional Assays Neurotransmission Cognitive Enhancement

Optimal Applications of BIBN 140 in M2 Receptor Research


In Vitro Characterization of M2 Receptor Pharmacology

Given its high affinity (Ki = 12 nM) and reported selectivity for M2 over M1 receptors [1], BIBN 140 is ideally suited for in vitro radioligand binding assays and functional studies aimed at characterizing M2 receptor pharmacology. Its high affinity allows for lower experimental concentrations, minimizing potential off-target interactions and improving assay specificity .

Investigating Cholinergic Dysfunction in Alzheimer's Disease Models

BIBN 140 was specifically investigated as a potential therapeutic for Alzheimer's disease, highlighting its relevance for studies on cholinergic dysfunction [1]. It can be used to selectively block M2 autoreceptors, thereby increasing acetylcholine release, which is a key therapeutic strategy for cognitive enhancement [1]. Researchers studying the role of the M2 receptor in neurodegenerative models will find this compound to be a highly relevant tool .

Selective M2 Antagonism in CNS Studies Requiring Low Peripheral Activity

While specific in vivo selectivity data for BIBN 140 are limited, its high M2 affinity and development for a CNS indication suggest it may have favorable central nervous system penetration [1]. In contrast to cardioselective M2 antagonists like AF-DX 116 or AQ-RA 741 [2], BIBN 140's profile may be more suitable for studies where central M2 antagonism is desired without confounding peripheral cardiac effects, though direct comparative in vivo data is needed to confirm this.

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